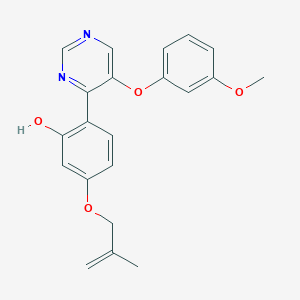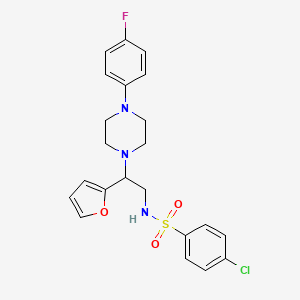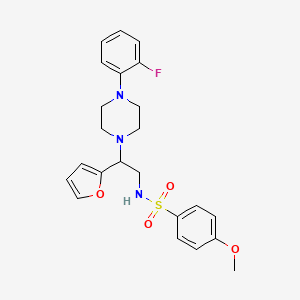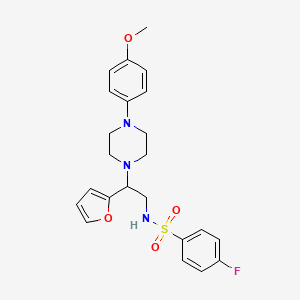
2-(5-(3-Methoxyphenoxy)pyrimidin-4-yl)-5-((2-methylallyl)oxy)phenol
描述
2-(5-(3-Methoxyphenoxy)pyrimidin-4-yl)-5-((2-methylallyl)oxy)phenol, also known as MPMP, is a chemical compound with potential therapeutic properties. It is a member of the class of synthetic compounds called phenylpropanoids, which are known for their anti-inflammatory, anti-cancer, and anti-oxidant properties. MPMP, in particular, has been shown to have potent anti-inflammatory and anti-cancer effects in preclinical studies.
作用机制
The mechanism of action of 2-(5-(3-Methoxyphenoxy)pyrimidin-4-yl)-5-((2-methylallyl)oxy)phenol is not fully understood. However, it is believed to exert its anti-inflammatory and anti-cancer effects by modulating the activity of various signaling pathways. 2-(5-(3-Methoxyphenoxy)pyrimidin-4-yl)-5-((2-methylallyl)oxy)phenol has been shown to inhibit the activation of NF-κB, a transcription factor that regulates the expression of pro-inflammatory and pro-cancer genes. 2-(5-(3-Methoxyphenoxy)pyrimidin-4-yl)-5-((2-methylallyl)oxy)phenol also inhibits the activity of COX-2, an enzyme that catalyzes the production of pro-inflammatory prostaglandins. In addition, 2-(5-(3-Methoxyphenoxy)pyrimidin-4-yl)-5-((2-methylallyl)oxy)phenol has been shown to induce apoptosis in cancer cells by activating the intrinsic apoptotic pathway.
Biochemical and physiological effects:
2-(5-(3-Methoxyphenoxy)pyrimidin-4-yl)-5-((2-methylallyl)oxy)phenol has been shown to have several biochemical and physiological effects. In preclinical studies, 2-(5-(3-Methoxyphenoxy)pyrimidin-4-yl)-5-((2-methylallyl)oxy)phenol has been shown to reduce the levels of pro-inflammatory cytokines and chemokines, inhibit the infiltration of immune cells, and suppress the growth and metastasis of cancer cells. 2-(5-(3-Methoxyphenoxy)pyrimidin-4-yl)-5-((2-methylallyl)oxy)phenol has also been shown to reduce oxidative stress by increasing the levels of anti-oxidant enzymes such as superoxide dismutase and catalase.
实验室实验的优点和局限性
2-(5-(3-Methoxyphenoxy)pyrimidin-4-yl)-5-((2-methylallyl)oxy)phenol has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized and purified. 2-(5-(3-Methoxyphenoxy)pyrimidin-4-yl)-5-((2-methylallyl)oxy)phenol has also been shown to have potent anti-inflammatory and anti-cancer effects in preclinical studies, making it a promising candidate for further research. However, there are also some limitations to using 2-(5-(3-Methoxyphenoxy)pyrimidin-4-yl)-5-((2-methylallyl)oxy)phenol in lab experiments. 2-(5-(3-Methoxyphenoxy)pyrimidin-4-yl)-5-((2-methylallyl)oxy)phenol has not been extensively tested in clinical trials, and its safety and efficacy in humans are not well established. In addition, the mechanism of action of 2-(5-(3-Methoxyphenoxy)pyrimidin-4-yl)-5-((2-methylallyl)oxy)phenol is not fully understood, which makes it difficult to design experiments to study its effects.
未来方向
There are several future directions for 2-(5-(3-Methoxyphenoxy)pyrimidin-4-yl)-5-((2-methylallyl)oxy)phenol research. First, more preclinical studies are needed to better understand the mechanism of action of 2-(5-(3-Methoxyphenoxy)pyrimidin-4-yl)-5-((2-methylallyl)oxy)phenol and its potential therapeutic applications. Second, clinical trials are needed to evaluate the safety and efficacy of 2-(5-(3-Methoxyphenoxy)pyrimidin-4-yl)-5-((2-methylallyl)oxy)phenol in humans. Third, the development of novel derivatives of 2-(5-(3-Methoxyphenoxy)pyrimidin-4-yl)-5-((2-methylallyl)oxy)phenol with improved pharmacological properties could lead to the discovery of more potent anti-inflammatory and anti-cancer agents. Finally, the use of 2-(5-(3-Methoxyphenoxy)pyrimidin-4-yl)-5-((2-methylallyl)oxy)phenol in combination with other drugs or therapies could enhance its therapeutic effects and reduce its potential side effects.
Conclusion:
In conclusion, 2-(5-(3-Methoxyphenoxy)pyrimidin-4-yl)-5-((2-methylallyl)oxy)phenol is a synthetic compound with potential therapeutic properties. It has been shown to have potent anti-inflammatory and anti-cancer effects in preclinical studies. The synthesis of 2-(5-(3-Methoxyphenoxy)pyrimidin-4-yl)-5-((2-methylallyl)oxy)phenol involves the condensation of 3-methoxyphenol with 5-bromo-2-chloropyrimidine followed by the addition of the allyl group to the phenol ring. The mechanism of action of 2-(5-(3-Methoxyphenoxy)pyrimidin-4-yl)-5-((2-methylallyl)oxy)phenol is not fully understood, but it is believed to exert its effects by modulating the activity of various signaling pathways. 2-(5-(3-Methoxyphenoxy)pyrimidin-4-yl)-5-((2-methylallyl)oxy)phenol has several advantages for lab experiments, but its safety and efficacy in humans are not well established. There are several future directions for 2-(5-(3-Methoxyphenoxy)pyrimidin-4-yl)-5-((2-methylallyl)oxy)phenol research, including more preclinical studies, clinical trials, and the development of novel derivatives.
科学研究应用
2-(5-(3-Methoxyphenoxy)pyrimidin-4-yl)-5-((2-methylallyl)oxy)phenol has been extensively studied for its potential therapeutic properties. It has been shown to have potent anti-inflammatory and anti-cancer effects in preclinical studies. 2-(5-(3-Methoxyphenoxy)pyrimidin-4-yl)-5-((2-methylallyl)oxy)phenol has been tested in various in vitro and in vivo models of inflammation and cancer. In these studies, 2-(5-(3-Methoxyphenoxy)pyrimidin-4-yl)-5-((2-methylallyl)oxy)phenol has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, reduce the infiltration of immune cells, and suppress the growth and metastasis of cancer cells.
属性
IUPAC Name |
2-[5-(3-methoxyphenoxy)pyrimidin-4-yl]-5-(2-methylprop-2-enoxy)phenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O4/c1-14(2)12-26-16-7-8-18(19(24)10-16)21-20(11-22-13-23-21)27-17-6-4-5-15(9-17)25-3/h4-11,13,24H,1,12H2,2-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJDGQLFHQNRWGN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)COC1=CC(=C(C=C1)C2=NC=NC=C2OC3=CC=CC(=C3)OC)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5-(3-Methoxyphenoxy)pyrimidin-4-yl)-5-((2-methylallyl)oxy)phenol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![3-fluoro-4-methoxy-N-(2-(2-(4-methoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzenesulfonamide](/img/structure/B3408552.png)
![2,5-dichloro-N-(2-(2-(4-methoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzenesulfonamide](/img/structure/B3408557.png)
![N-[2-[4-(4-fluorophenyl)piperazin-1-yl]-2-(2-furyl)ethyl]-3,4-dimethoxybenzenesulfonamide](/img/structure/B3408566.png)
![N-[2-[4-(4-fluorophenyl)piperazin-1-yl]-2-(2-furyl)ethyl]-2,4,6-trimethylbenzenesulfonamide](/img/structure/B3408569.png)
![N-[2-[4-(4-fluorophenyl)piperazin-1-yl]-2-(2-furyl)ethyl]-4-methylbenzenesulfonamide](/img/structure/B3408577.png)

![N-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-(furan-2-yl)ethyl}thiophene-2-sulfonamide](/img/structure/B3408579.png)
![N-[2-[4-(2-fluorophenyl)piperazin-1-yl]-2-(2-furyl)ethyl]-2,4,6-trimethylbenzenesulfonamide](/img/structure/B3408590.png)


![Benzyl 2-((4-oxo-3-phenethyl-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetate](/img/structure/B3408616.png)
![9-methoxy-6-(prop-2-en-1-yl)-6H-indolo[2,3-b]quinoxaline](/img/structure/B3408624.png)
![1-allyl-4-(1-(2-(2,6-dimethylphenoxy)ethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B3408640.png)